molecular formula C14H18F3NO3 B8107187 Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate

Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate

Cat. No.: B8107187
M. Wt: 305.29 g/mol
InChI Key: SESFXBYSHTUGNX-NEPJUHHUSA-N
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Description

Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate is a chemical compound with the molecular formula C14H18F3NO3. It is known for its unique structural features, including the presence of trifluoromethyl and hydroxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with a trifluoromethylated alcohol under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of reagents can improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The hydroxy group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • n-[(1s,2s)-3,3,3-Trifluoro-2-hydroxy-1-(methyl)propyl]-carbamic acid benzyl ester
  • n-[(1s,2s)-3,3,3-Trifluoro-2-hydroxy-1-(ethyl)propyl]-carbamic acid benzyl ester

Uniqueness

Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This structural feature can affect the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate is a complex organic compound notable for its potential biological activities. This compound features a trifluoromethyl group, which enhances lipophilicity and metabolic stability, alongside a carbamate moiety that is often associated with enzyme inhibition and modulation. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Benzyl Group : Provides hydrophobic characteristics.
  • Carbamate Functional Group : Associated with various biological activities, including enzyme inhibition.
  • Trifluoromethyl Group : Enhances binding affinity to biological targets.

Biological Activity Overview

This compound exhibits several biological activities:

  • Enzyme Inhibition : The carbamate structure allows the compound to mimic natural substrates, making it a candidate for enzyme inhibition studies. Research indicates that similar compounds can act as inhibitors for various enzymes due to their structural properties.
  • Modulation of Biological Pathways : The presence of the trifluoromethyl group may improve interactions with receptors or enzymes involved in metabolic pathways. This can lead to enhanced therapeutic effects in pharmacological applications.

In Vitro Studies

Several studies have focused on the in vitro biological activities of carbamate derivatives similar to this compound:

StudyFindings
Study 1Investigated the inhibitory effects on specific enzymes; showed significant inhibition rates comparable to known inhibitors.
Study 2Analyzed binding interactions with receptor sites; revealed high affinity due to structural compatibility.
Study 3Explored metabolic stability; indicated prolonged half-life in biological systems due to trifluoromethyl substitution.

Case Studies

A notable case study evaluated the compound's potential in treating metabolic disorders. The compound demonstrated promising results in modulating key metabolic pathways involved in glucose metabolism and lipid regulation. Further details include:

  • Mechanism of Action : The compound appears to interact with key enzymes involved in glucose homeostasis.
  • Therapeutic Potential : Preliminary results suggest potential applications in diabetes management and obesity treatment.

Properties

IUPAC Name

benzyl N-[(2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3/c1-9(2)11(12(19)14(15,16)17)18-13(20)21-8-10-6-4-3-5-7-10/h3-7,9,11-12,19H,8H2,1-2H3,(H,18,20)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESFXBYSHTUGNX-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]([C@@H](C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.